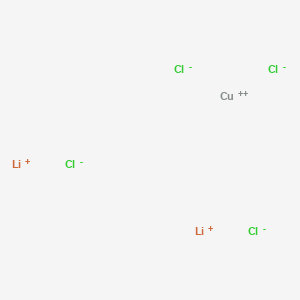

Dilithium;tetrachlorocopper(2-)

Description

Significance of Tetrachlorocuprate(II) Anions in Coordination Chemistry

The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is of paramount importance in coordination chemistry for several reasons. As a d⁹ complex, the copper(II) center is subject to the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its electronic degeneracy acs.orgdokumen.pub. This effect is a cornerstone of transition metal chemistry and the [CuCl₄]²⁻ anion serves as a classic example.

The geometry of the [CuCl₄]²⁻ anion is highly flexible and can adopt structures ranging from a distorted tetrahedron to a square planar arrangement nih.govresearchgate.net. This structural variability is often influenced by the nature of the counterion and the crystal packing forces. The different geometries result in distinct colors, a phenomenon known as thermochromism, where the compound changes color with temperature nih.govresearchgate.net. For instance, some tetrachlorocuprate(II) complexes are green at room temperature and turn yellow upon heating nih.gov.

The electronic structure of the [CuCl₄]²⁻ anion has been the subject of numerous spectroscopic studies. The electronic absorption spectra of monomeric copper(II) chloride species, including the square-planar [CuCl₄]²⁻ ion, have been investigated to understand their d-d transitions and charge transfer bands sigmaaldrich.comchalmers.se. Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool used to probe the electronic and geometric structure of the [CuCl₄]²⁻ anion, providing insights into the g-tensor values which are sensitive to the coordination environment of the copper(II) ion researchgate.netresearchgate.net.

Role of Alkali Metal Counterions, with a Focus on Dilithium (B8592608) Salts, in Stabilizing Tetrachlorocuprate(II) Complexes

The choice of the counterion plays a critical role in determining the solid-state structure and properties of tetrachlorocuprate(II) complexes. The size and coordinating ability of the alkali metal cation can influence the geometry of the [CuCl₄]²⁻ anion. While detailed crystal structure analysis for solid Li₂[CuCl₄] is not extensively reported in the searched literature, studies on other alkali metal tetrachlorocuprates provide valuable insights. For instance, the geometry of the [CuCl₄]²⁻ anion can be influenced by the cation's ability to polarize the anion and participate in crystal lattice packing.

Lithium ions, being small and having a high charge density, are expected to have a significant polarizing effect on the [CuCl₄]²⁻ anion. In solution, the formation of [CuCl₄]²⁻ is favored in the presence of high concentrations of chloride ions, often from salts like lithium chloride chalmers.se. The lithium salt is known to enhance the solubility of copper(II) chloride in solvents like acetonitrile, facilitating the formation of chlorocuprate(II) complexes researchgate.net.

Research Trajectories and Academic Importance of Dilithium;tetrachlorocopper(2-)

The academic importance of Dilithium;tetrachlorocopper(2-) primarily stems from its application as a catalyst in organic synthesis. It is particularly known for its use in catalyzing Grignard cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds acs.orgucl.ac.ukepdf.pub. This catalytic activity is a significant area of research, with studies exploring its efficiency in various coupling reactions, including the oxidative homocoupling of functionalized Grignard reagents ucl.ac.uk.

Beyond its catalytic role, Dilithium;tetrachlorocopper(2-) is also relevant in the field of materials science. Its solution in THF is commercially available and finds applications as a precursor for battery materials and in material synthesis sigmaaldrich.com. The study of such compounds contributes to the development of new functional materials with interesting magnetic or optical properties. While specific research on the thermochromic properties of pure Li₂[CuCl₄] is not detailed in the provided search results, the general thermochromism of tetrachlorocuprate(II) complexes suggests this as a potential area of interest nih.govresearchgate.net.

Properties

IUPAC Name |

dilithium;tetrachlorocopper(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJWWBBBSCXJMS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].Cl[Cu-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuLi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dilithium;tetrachlorocopper 2 and Analogous Tetrachlorocuprate Ii Complexes

Solution-Phase Synthesis Approaches

The majority of synthetic routes toward tetrachlorocuprate(II) complexes are conducted in the solution phase, where control over stoichiometry, concentration, and solvent environment allows for the precise formation of the desired complex ion.

Crystallization Techniques from Aqueous and Hydrochloric Acid Media

The crystallization of tetrachlorocuprate(II) complexes from aqueous and hydrochloric acid solutions is a fundamental and widely used method for obtaining high-purity, crystalline products. The process typically involves dissolving a copper(II) source and a chloride salt in an appropriate aqueous medium, followed by slow evaporation or cooling to induce crystallization.

The choice of medium is critical. Concentrated hydrochloric acid is often employed as it provides a high concentration of chloride ions, which, according to Le Chatelier's principle, pushes the equilibrium towards the formation of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻. libretexts.org For instance, the synthesis of bis(2-methylpyridinium) tetrachloridocuprate(II) involves dissolving anhydrous copper(II) chloride in distilled water, followed by the addition of 2-methylpyridine (B31789) and a few drops of concentrated HCl. iucr.orgnih.gov The resulting solution is stirred and then allowed to stand at room temperature for crystallization, yielding block-shaped, pale-yellow crystals after approximately 36 hours. iucr.orgnih.gov

Similarly, ammonium (B1175870) tetrachlorocuprate(II) dihydrate can be crystallized from an aqueous solution containing copper(II) chloride and ammonium chloride, typically in a 1:2 molar ratio, through slow evaporation. google.com The pH of the solution can be adjusted to a range of 0.0-5.0 to optimize the crystallization process, often utilizing spent solutions from industrial etching processes as a source of reactants. google.com The size of the cation can influence the stability and successful crystallization of the complex; for example, the sodium salt is difficult to crystallize due to the small size of the Na⁺ ion, whereas potassium and ammonium salts form stable crystals more readily. reddit.com

The resulting crystals are often characterized by a distorted tetrahedral geometry around the copper center, as seen in the case of bis(2-methylpyridinium) tetrachloridocuprate(II), where the Cl-Cu-Cl bond angles deviate significantly from the ideal tetrahedral angle. nih.gov

Table 1: Examples of Tetrachlorocuprate(II) Complexes Crystallized from Aqueous/HCl Media

| Compound Name | Starting Materials | Solvent/Medium | Crystallization Method | Reference |

| Bis(2-methylpyridinium) tetrachloridocuprate(II) | Anhydrous Copper(II) chloride, 2-methylpyridine | Distilled water, conc. HCl | Slow evaporation at room temperature | iucr.orgnih.gov |

| Ammonium tetrachlorocuprate(II) dihydrate | Copper(II) chloride, Ammonium chloride | Aqueous solution | Slow evaporation | google.com |

| Bis(diethylammonium) tetrachloridocuprate(II) | Copper(II) chloride dihydrate, Diethylamine hydrochloride | Ethanol | Heating followed by cooling | nih.gov |

Ligand Exchange Reactions in Solution-Phase Preparations

Ligand exchange, or substitution, is a core principle in the synthesis of tetrachlorocuprate(II) complexes in solution. This reaction involves the replacement of ligands in the coordination sphere of a metal ion with other ligands. In the context of copper(II), the starting species is often the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is responsible for the characteristic blue color of copper(II) salts in water. libretexts.orgsavemyexams.com

When a high concentration of chloride ions is introduced, typically from concentrated hydrochloric acid or a soluble chloride salt, a reversible ligand exchange reaction occurs. libretexts.org The aqua ligands are sequentially replaced by chloro ligands:

[Cu(H₂O)₆]²⁺ + 4Cl⁻ ⇌ [CuCl₄]²⁻ + 6H₂O libretexts.org

This equilibrium shift is visually indicated by a distinct color change. The initial blue solution of the hexaaquacopper(II) ion turns green and eventually a yellow or olive-green color, characteristic of the tetrachlorocuprate(II) ion. libretexts.orgyoutube.com The green color often observed is a mixture of the blue [Cu(H₂O)₆]²⁺ and the yellow [CuCl₄]²⁻ ions, as well as intermediate aqua-chloro complexes. libretexts.org The high concentration of chloride ions from sources like concentrated HCl (approximately 10 mol dm⁻³) is necessary to drive the equilibrium to the right. libretexts.org The reaction is reversible, and adding water to the green solution will shift the equilibrium back to the left, restoring the blue color of the hexaaqua complex. libretexts.org

This method is a common preparative route. For example, one general procedure involves dissolving copper(II) chloride dihydrate in hydrochloric acid to form the [CuCl₄]²⁻ coordination sphere, followed by the addition of a counter-ion as a chloride salt dissolved in a solvent like 2-propanol. nih.gov

Targeted Synthesis Utilizing Copper(II) Chloride Dihydrate and Lithium Chloride Salts

The direct reaction between copper(II) chloride and lithium chloride is a primary method for producing dilithium (B8592608) tetrachlorocopper(II), often supplied as a solution in an organic solvent like tetrahydrofuran (B95107) (THF). chemimpex.comsigmaaldrich.comamericanelements.com The compound, with the chemical formula Li₂CuCl₄, is formed by combining stoichiometric amounts of the two salts. sigmaaldrich.comnih.gov

A typical laboratory-scale preparation involves the reaction of lithium chloride (LiCl) and copper(II) chloride (CuCl₂) in THF. This results in a solution of dilithium tetrachlorocuprate(II), commonly available as a 0.1 M solution in THF. sigmaaldrich.com This solution is valued as a catalyst and reagent in organic synthesis, particularly for cross-coupling reactions involving Grignard reagents. researchgate.netthieme-connect.com

General procedures for analogous tetrachlorocuprate(II) complexes also frequently utilize copper(II) chloride dihydrate (CuCl₂·2H₂O) or anhydrous CuCl₂ as the copper source. nih.govnih.gov One method involves adding CuCl₂ to an ethanolic solution of the desired cation's chloride salt (e.g., tetrabutylammonium (B224687) chloride) and heating the mixture under reflux. nih.gov Another approach consists of combining an ethanolic solution of copper(II) chloride with a 2-propanol solution of the cation's chloride salt, leading to the precipitation of the tetrachlorocuprate complex upon cooling. nih.gov

Table 2: Synthesis Parameters for (C₁₄H₂₉Me₃N)₂[CuCl₄]

| Parameter | Value |

| Reactants | |

| Copper(II) chloride | 1.0 mmol (0.14 g) |

| Tetradecyltrimethylammonium chloride | 2.0 mmol (0.58 g) |

| Solvents | |

| Copper(II) chloride solvent | 0.3 mL ethanol |

| Cation salt solvent | 1.5 mL 2-propanol |

| Product | |

| Appearance | Orange powder |

| Yield | 85% (0.61 g) |

| Melting Point | 83-85 °C |

Data sourced from nih.gov

Solid-State and Alternative Synthetic Strategies

Beyond conventional solution-based methods, alternative synthetic strategies offer solvent-free or supported pathways to tetrachlorocuprate(II) complexes, aligning with the principles of green chemistry and enabling the creation of novel catalytic materials.

Mechanochemical Synthesis Routes

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, provides a solvent-free alternative for synthesizing metal complexes. irejournals.com This solid-phase approach is performed by subjecting a mixture of solid reactants to mechanical activation in a ball mill. sibran.ru The process can lead to high yields of target products without the need for solvents, often reducing reaction times and simplifying purification. irejournals.comsibran.ru

While specific examples detailing the mechanochemical synthesis of dilithium tetrachlorocopper(2-) are not prominent, the methodology has been successfully applied to other copper complexes and related systems. For instance, copper(I)/N-heterocyclic carbene (NHC) complexes have been synthesized by milling the NHC-precursor salt with a copper(I) source and a base like K₂CO₃ or K₃PO₄. beilstein-journals.orgbeilstein-journals.org This direct, solvent-free route avoids the use of hazardous solvents and the formation of waste associated with other methods. beilstein-journals.orgbeilstein-journals.org

The general principle involves charging a milling vessel with the solid reactants (e.g., a metal chloride and a salt of the desired counterion) and milling them for a set duration. sibran.rubeilstein-journals.org The intense mixing and grinding provide the energy to break crystal lattices and form new chemical bonds, sometimes enabling reactions that are difficult to achieve in solution. sibran.ru This route is a viable and environmentally conscious strategy for producing tetrachlorocuprate(II) salts.

Immobilization on Substrate Materials, e.g., Layered Double Hydroxides

Immobilizing tetrachlorocuprate(II) complexes on solid supports is a key strategy for creating heterogeneous catalysts that are easily recoverable and reusable. Layered double hydroxides (LDHs), also known as hydrotalcite-like anionic clays, are particularly effective substrates for this purpose. researchgate.netmdpi.com LDHs possess a unique layered structure with positively charged brucite-like sheets and charge-balancing anions in the interlayer region, which can be exchanged. mdpi.comnih.gov

A tetrachlorocuprate(II) complex can be immobilized on an LDH to create a nanoreactor. researchgate.net In one method, copper(II) is incorporated into the LDH structure, resulting in a catalyst where the Cu(II) active sites are uniformly distributed and highly accessible. researchgate.net This material has been shown to be an effective catalyst for reactions such as 1,3-dipolar cycloadditions. researchgate.net

The synthesis of these supported catalysts can be achieved through various methods, including co-precipitation and hydrothermal techniques. nih.gov The resulting LDH-supported copper catalyst combines the catalytic properties of the copper complex with the high surface area and structural benefits of the LDH, leading to enhanced activity and selectivity. researchgate.net Furthermore, the immobilization of metal complexes on LDHs is a recognized technique for environmental remediation, such as removing heavy metals from contaminated soil, highlighting the versatility of these materials. nih.gov

Direct Chemical Reaction Routes with Ligand Solutions

The synthesis of dilithium;tetrachlorocopper(2-), formally known as dilithium tetrachlorocuprate(II) (Li₂[CuCl₄]), and its analogous tetrachlorocuprate(II) complexes can be effectively achieved through direct chemical reactions involving a copper(II) source and a solution containing the appropriate chloride ligand. This methodology is straightforward and relies on the reaction between the components in a suitable solvent to form the desired complex.

The formation of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is a prime example of a ligand substitution reaction. In many instances, the starting copper(II) salt exists in solution as an aquated complex, such as the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The introduction of a high concentration of chloride ions displaces the water ligands to form the tetrachlorocuprate(II) complex.

Synthesis of Dilithium;tetrachlorocopper(2-)

Dilithium tetrachlorocuprate(II) is commonly prepared as a solution in tetrahydrofuran (THF), a solvent in which it is readily soluble and stable. ijrar.orgresearchgate.net The direct synthesis involves the reaction of lithium chloride (LiCl) and copper(II) chloride (CuCl₂) in a 2:1 molar ratio. ijrar.orgchemicalbook.com

One detailed experimental procedure specifies the drying of lithium chloride and copper(II) chloride under vacuum at 250°C for approximately 2.5 hours. After cooling to room temperature, dry THF is added, and the mixture is stirred for about 4 hours. This process yields a homogeneous brown solution of dilithium tetrachlorocuprate(II). ijrar.org A simpler variation involves mixing the two salts directly in THF at room temperature and stirring for one hour to achieve the solution. google.com

Synthesis of Analogous Tetrachlorocuprate(II) Complexes

The direct reaction method is versatile and can be adapted to synthesize a variety of tetrachlorocuprate(II) complexes by changing the cation associated with the chloride ligand. These analogous complexes often feature organic cations derived from amines.

A notable example is the synthesis of bis(2-methylpyridinium) tetrachloridocuprate(II). This compound is prepared by reacting anhydrous copper(II) chloride with 2-methylpyridine in a 1:2 molar ratio. The reaction is carried out in distilled water with the addition of a few drops of hydrochloric acid (36%). The resulting mixture is stirred for about 30 minutes at room temperature. Upon standing for 36 hours, pale-yellow, block-shaped crystals of the complex are formed. nih.gov

Similarly, other organic ammonium tetrachlorocuprates can be synthesized. The preparation of bis(diethylammonium) tetrachlorocuprate(II) involves the direct reaction of solid diethylammonium (B1227033) chloride and finely powdered copper(II) chloride hydrate. studylib.net The synthesis of methylammonium (B1206745) tetrachlorocuprate(II) dihydrate is achieved through the slow evaporation of a solution containing the constituent ions at room temperature. researchgate.net

The following table summarizes the reaction conditions for the direct synthesis of dilithium tetrachlorocuprate(II) and some of its analogous complexes.

Table 1: Synthetic Methodologies for Tetrachlorocuprate(II) Complexes

| Target Compound | Copper Source | Ligand Source | Molar Ratio (Cu:Ligand) | Solvent | Reaction Conditions | Product Form | Ref. |

|---|---|---|---|---|---|---|---|

| Dilithium;tetrachlorocopper(2-) | Copper(II) Chloride | Lithium Chloride | 1:2 | Tetrahydrofuran (THF) | Stirring for 1-4 hours at room temperature. | Brown Solution | ijrar.orgchemicalbook.comgoogle.com |

| Bis(2-methylpyridinium) tetrachloridocuprate(II) | Anhydrous Copper(II) Chloride | 2-Methylpyridine / HCl | 1:2 | Distilled Water | Stir at room temp.; crystallize for 36h. | Pale-Yellow Crystals | nih.gov |

| Bis(diethylammonium) tetrachlorocuprate(II) | Copper(II) Chloride Hydrate | Diethylammonium Chloride | 1:2 | Not specified (solid state reaction implied) | Mixing of solid reactants. | Solid | studylib.net |

| Methylammonium tetrachlorocuprate(II) dihydrate | Not specified | Methylammonium Chloride | Not specified | Not specified | Slow evaporation at room temperature. | Crystals | researchgate.net |

Structural Elucidation and Solid State Investigations

Single Crystal X-ray Diffraction Analysis of [CuCl₄]²⁻ Coordination

The [CuCl₄]²⁻ anion, with a d⁹ electronic configuration for the copper(II) ion, is susceptible to Jahn-Teller distortion. brainly.com This effect lifts the degeneracy of the t₂ orbitals in a tetrahedral field, resulting in a distorted, or "squashed," tetrahedral geometry rather than a regular tetrahedron. stackexchange.combrainly.comchegg.com This distortion is a common feature in many tetrachlorocuprate(II) salts. stackexchange.comresearchgate.net

In a typical distorted tetrahedral [CuCl₄]²⁻ anion, the Cu-Cl bond lengths and Cl-Cu-Cl bond angles deviate from ideal tetrahedral values. For instance, in one reported structure, the Cu-Cl bond lengths range from 2.2391 Å to 2.2790 Å. researchgate.net The bond angles show significant variation, with some angles being smaller than the ideal 109.5° and others considerably larger, ranging from approximately 95° to 140°. researchgate.net Studies have shown a continuous distribution of geometries with a high probability for a trans-Cl-Cu-Cl angle of about 136°. researchgate.net This flattened tetrahedral structure is the electronically favored and more stable geometry for the isolated [CuCl₄]²⁻ anion. stackexchange.comresearchgate.net

| Compound | Cu-Cl Bond Lengths (Å) | Cl-Cu-Cl Bond Angles (°) | Reference |

|---|---|---|---|

| (C₇H₆N₃O₂)₂[CuCl₄] | 2.2391 - 2.2790 | 94.75 - 140.37 | researchgate.net |

| (C₅H₆Br₂N₃)₂[CuBr₄]* | 2.3790 - 2.3939 | 128.9 - 136.0 | researchgate.net |

Note: Data for the analogous [CuBr₄]²⁻ anion is included for comparative purposes, illustrating similar distortion principles.

While distorted tetrahedral geometry is common, the [CuCl₄]²⁻ anion can also adopt a square planar or nearly square planar configuration. doubtnut.comthestudentroom.co.uk This geometry is often observed when the anion is part of a crystal lattice with specific counter-ions that favor this arrangement. stackexchange.com In some cases, the geometry can be described as being halfway between a tetrahedron and a square planar structure. researchgate.net

The transition from a distorted tetrahedron to a square planar geometry is electronically subtle, as the d-orbital stabilization energy difference is small. stackexchange.com In certain crystal structures, both square-planar and tetrahedrally distorted anions can coexist. For example, in diethylammonium (B1227033) tetrachloridocuprate(II), the asymmetric unit at low temperature contains three independent [CuCl₄]²⁻ anions, with geometries ranging from essentially square-planar to compressed tetrahedral. researchgate.net

The geometry of the [CuCl₄]²⁻ anion is not solely an intrinsic property but is highly sensitive to its crystalline environment, particularly the nature of the counter-cation. stackexchange.comcapes.gov.brresearchgate.net The size and hydrogen-bonding capabilities of the cation can dictate the packing of the ions in the crystal lattice, thereby influencing the conformation of the anion and the resulting crystal-field strength. stackexchange.comresearchgate.net

A classic example is the comparison between (NH₄)₂[CuCl₄] and Cs₂[CuCl₄]. The smaller ammonium (B1175870) cation (radius 0.143 nm) allows for a crystal packing that results in a square-planar coordination for the [CuCl₄]²⁻ anion. stackexchange.com In contrast, the larger cesium cation (radius 0.174 nm) leads to the formation of a distorted tetrahedral geometry. stackexchange.com The general principle is that the crystal structure will adopt an arrangement that efficiently fills space and avoids the cation "rattling" in the lattice. stackexchange.com Hydrogen bonding between the cation and the chloro ligands of the anion can also be a decisive factor in stabilizing a particular geometry, sometimes favoring a flattened tetrahedral or even a square-planar arrangement. researchgate.netcapes.gov.br

Supramolecular Assembly and Crystal Packing

Crystal packing in these salts is often dominated by a network of hydrogen bonds, particularly when the cation contains hydrogen-bond donor groups like N-H or even C-H. researchgate.net These interactions link the cations and anions, creating extended architectures such as layers or three-dimensional frameworks. researchgate.netresearchgate.net The strength and directionality of these hydrogen bonds can significantly influence the final geometry of the [CuCl₄]²⁻ anion. capes.gov.br Other non-covalent interactions, such as Cl···Cl, π···π, and C-H···π interactions, can also play a crucial role in the crystal's stabilization. researchgate.net

In salts with organic cations, such as substituted ammonium or pyridinium (B92312) ions, N-H···Cl hydrogen bonds are a primary organizing force. researchgate.netresearchgate.net These interactions involve the hydrogen atoms of the cationic N-H groups and the chloride ligands of the [CuCl₄]²⁻ anion. They are instrumental in linking the organic and inorganic components of the crystal. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

Van der Waals Interactions

The assembly of ions in the solid state can be viewed as a process where the long-range electrostatic forces first draw the cations and anions together. As the ions get closer, strong repulsions between their electron clouds prevent collapse, establishing the ionic radii. The final, precise arrangement and packing efficiency are then fine-tuned by the cumulative effect of these weaker, non-directional van der Waals forces. These interactions, arising from temporary fluctuations in electron density, ensure that the interstitial spaces are minimized, maximizing the lattice energy and leading to a thermodynamically stable crystalline solid. The pressure exerted by these interactions can influence the conformation of molecules and ions trapped within the crystal lattice. researchgate.net

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular and inter-ionic interactions within a crystal lattice. researchgate.netnih.gov The analysis partitions crystal space into regions where the electron density of a pro-molecule (a molecule or ion removed from the crystal) dominates the electron density of the complete crystal. This partitioning generates a unique surface for each ion, the "Hirshfeld surface."

The surface is typically color-mapped using a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. researchgate.net

Red spots indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds or close vdW contacts.

White areas represent contacts approximately equal to the vdW separation.

Blue areas show contacts longer than the vdW radii, indicating weaker interactions.

This visual information is further distilled into a 2D "fingerprint plot," which is a histogram of the internal (dᵢ) and external (dₑ) distances from the surface to the nearest nucleus. Different types of interactions (e.g., H···Cl, H···H, Cl···Cl) have characteristic shapes in the fingerprint plot, and the relative area they cover corresponds to their percentage contribution to the total Hirshfeld surface. nih.gov

For an ionic compound like dilithium (B8592608);tetrachlorocopper(2-), a Hirshfeld surface analysis of the [CuCl₄]²⁻ anion would primarily reveal the contacts between its chloride atoms and the surrounding lithium cations. These Li···Cl interactions would be the most significant feature, reflecting the primary ionic bonding. Additionally, contacts between chloride atoms of adjacent anions (Cl···Cl contacts) would also be evident, quantifying the contribution of van der Waals forces to the crystal packing. In related structures containing organic cations with hydrogen atoms, N-H···Cl or C-H···Cl hydrogen bonds appear as sharp spikes in the fingerprint plot, indicating their directional and specific nature. nih.govuwa.edu.au

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···Cl / Cl···H | 68.4% | Represents hydrogen bonding and close van der Waals contacts between hydrogen and chlorine atoms. nih.gov |

| H···H | 27.4% | Quantifies the contacts between hydrogen atoms on adjacent cations. nih.gov |

| Cl···Cl | ~3-5% | Represents the van der Waals contacts between chloride atoms of adjacent anions. |

| C···H / H···C | ~1-2% | Indicates weaker contacts involving carbon atoms of the organic cation. |

Spectroscopic Probes of Electronic and Vibrational Structures

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a powerful technique to probe the d-orbital energy levels of the copper(II) ion in the tetrachlorocuprate(II) complex. The position, intensity, and shape of the absorption bands are highly sensitive to the coordination environment of the Cu²⁺ ion.

Investigation of Electronic Transitions and Absorption Bands

The electronic spectrum of the [CuCl₄]²⁻ anion is characterized by d-d transitions, which occur when an electron is excited from a lower energy d-orbital to a higher energy d-orbital. For a Cu(II) ion with a d⁹ electron configuration, these transitions are responsible for the color of the complex. The geometry of the [CuCl₄]²⁻ anion can vary from square planar (D₄h symmetry) to a distorted tetrahedron (D₂d symmetry), and this has a profound effect on the electronic spectrum.

In a distorted tetrahedral geometry, the electronic spectrum typically displays a broad, intense absorption band in the visible and near-infrared region. This band is a composite of several overlapping d-d transitions. The high intensity of the absorption is a characteristic feature of non-centrosymmetric tetrahedral complexes, where the Laporte selection rule is relaxed.

In addition to the d-d bands, more intense charge-transfer (CT) bands are observed in the ultraviolet region of the spectrum. These transitions involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT).

Solvent-Dependent Spectroscopic Behavior and Complex Formation Dynamics

The electronic absorption spectrum of the tetrachlorocuprate(II) anion exhibits significant solvatochromism, meaning the color of the solution changes with the solvent. This phenomenon arises from the interaction between the solvent molecules and the complex ion, which can alter the geometry and electronic structure of the [CuCl₄]²⁻ anion.

In solution, the following equilibrium is often established:

[CuCl₄]²⁻(solv) ⇌ [CuCl₃(solv)]⁻ + Cl⁻(solv)

The position of this equilibrium, and thus the observed color, is dependent on the nature of the solvent. In solvents with high chloride ion concentration or in the presence of cations that favor the formation of the tetrachloro complex, the equilibrium shifts to the left, and the characteristic spectrum of the [CuCl₄]²⁻ anion is observed.

The color of the [CuCl₄]²⁻ complex in different solvents is a manifestation of the solvent's ability to coordinate to the copper(II) center and influence the geometry of the complex. For instance, in aprotic solvents, the tetrahedral [CuCl₄]²⁻ species is often favored, resulting in a yellow to green color. In coordinating solvents, solvent molecules can displace chloride ligands, leading to the formation of other species with different colors. An increase in solvent polarity can lead to a bathochromic shift (a shift to longer wavelengths) of the d-d absorption bands. wikipedia.org

Table 1: Representative Solvent-Dependent Absorption Maxima for Tetrachlorocuprate(II) Species

| Solvent | Absorption Maximum (λₘₐₓ, nm) |

| Acetonitrile | 410 |

| Acetone | 412 |

| Dimethylformamide | 435 |

| Methanol | 405 |

Note: This table provides representative data for the tetrachlorocuprate(II) anion. The exact absorption maxima can vary depending on the counter-ion and concentration.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable insights into the bonding and structure of the tetrachlorocuprate(II) anion by probing its characteristic vibrational modes.

Assignment of Characteristic Vibrational Modes

For a tetrahedral [CuCl₄]²⁻ ion (T_d symmetry), four fundamental vibrational modes are expected: a symmetric stretching mode (ν₁, A₁), a doubly degenerate bending mode (ν₂, E), and two triply degenerate modes (ν₃, T₂ and ν₄, T₂), one stretching and one bending. All four modes are Raman active, while only the T₂ modes are infrared active.

However, the [CuCl₄]²⁻ anion often exhibits a distorted tetrahedral geometry (D₂d symmetry). This lowering of symmetry results in the splitting of the degenerate vibrational modes and changes in their infrared and Raman activity. For a D₂d structure, the vibrational modes are classified under different symmetry representations, and more bands may become active in both the IR and Raman spectra.

The primary vibrational modes of interest are the Cu-Cl stretching vibrations, which are sensitive to the bond strength and geometry of the complex.

Correlation with Molecular and Crystal Structures

The vibrational frequencies of the [CuCl₄]²⁻ anion are directly related to its molecular structure. For instance, a change from a flattened tetrahedron towards a more regular tetrahedral geometry would be reflected in the positions and number of the Cu-Cl stretching bands in the Raman and IR spectra.

The crystal packing and the nature of the counter-ion, in this case, dilithium (B8592608), can also influence the vibrational spectrum. Interactions between the Li⁺ cations and the [CuCl₄]²⁻ anions in the crystal lattice can cause further distortions of the anion and lead to additional splitting of the vibrational bands. A detailed analysis of the single-crystal Raman or IR spectra can, therefore, provide information about the site symmetry of the anion within the crystal lattice.

Table 2: General Wavenumber Ranges for Vibrational Modes of the [CuCl₄]²⁻ Anion

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| ν(Cu-Cl) symmetric stretch | 250 - 300 |

| ν(Cu-Cl) asymmetric stretch | 200 - 280 |

| δ(Cl-Cu-Cl) bending | 100 - 150 |

Note: These are general ranges, and the exact frequencies will depend on the specific geometry and crystal environment of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, such as the Cu(II) ion in the tetrachlorocuprate(II) complex. The EPR spectrum provides detailed information about the electronic structure and the local environment of the unpaired electron.

The EPR spectrum of a Cu(II) complex is typically characterized by the g-tensor and the hyperfine coupling tensor (A-tensor). The g-tensor reflects the interaction of the unpaired electron's spin with the external magnetic field and is sensitive to the electronic structure of the metal ion. The hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both with I = 3/2) and the chlorine atoms (³⁵Cl and ³⁷Cl, both with I = 3/2).

For the [CuCl₄]²⁻ anion, the EPR spectrum is often axial, characterized by two principal g-values, g∥ and g⊥. The deviation of these g-values from the free electron g-value (gₑ ≈ 2.0023) provides information about the extent of spin-orbit coupling and the nature of the ground electronic state. The relationship g∥ > g⊥ > gₑ is typically observed for Cu(II) complexes with a dₓ²-y² or dxy ground state, which is common for distorted tetrahedral or square-planar geometries.

The hyperfine splitting pattern can provide further details about the coordination environment. However, in many cases, particularly in concentrated samples or in the solid state, the hyperfine lines are not well-resolved due to exchange broadening between neighboring paramagnetic centers.

Table 3: Representative EPR Parameters for Tetrachlorocuprate(II) Complexes

| Parameter | Typical Value |

| g∥ | 2.20 - 2.40 |

| g⊥ | 2.04 - 2.10 |

| A∥ (⁶³Cu) | 100 - 180 G |

Note: These values are representative for tetrachlorocuprate(II) complexes with various counter-ions. Specific values for dilithium;tetrachlorocopper(2-) may vary.

Mass Spectrometry (MS)

While literature specifically detailing the mass spectrometry of dilithium tetrachlorocopper(2-) is limited, the technique, particularly electrospray ionization mass spectrometry (ESI-MS), is a valuable tool for characterizing coordination compounds. chemrxiv.org For copper(II) complexes, MS can provide information on the stability, fragmentation, and potential oligomerization of the species in the gas phase. nih.gov

Studies on other copper(II) complexes have shown that ESI-MS can identify molecular fragments and oligomeric species like [Cu(II)₃] and [Cu(II)₄]. The analysis of fragments at different ionization energies can help elucidate the formation and stability of various species. chemrxiv.org However, for quantitative studies of Cu(II) complexes, ESI-MS must be used with caution, as the electrospray process itself can sometimes alter the composition and stability of kinetically labile complexes, potentially leading to misinterpretation of the species present in solution. nih.gov

Photoluminescence Spectroscopy

The photoluminescence (PL) properties of the simple inorganic [CuCl₄]²⁻ anion are not extensively documented, in contrast to the well-studied luminescence of copper(I) complexes or copper(II) complexes with organic ligands. nih.govrsc.org Generally, luminescence in transition metal complexes arises from the radiative relaxation of an electron from an excited state to the ground state.

In related copper(II) complexes containing chloride ligands, observed luminescence has been attributed to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net In such a transition, an electron is excited from a molecular orbital primarily located on the chloride ligands to an orbital centered on the copper(II) ion. The subsequent radiative decay from this LMCT excited state back to the ground state produces photoluminescence. researchgate.net While specific PL data for dilithium tetrachlorocopper(2-) is scarce, any potential luminescence would likely originate from similar charge transfer mechanisms or d-d transitions, though the latter are often weak and non-radiative in copper(II) complexes. aip.org

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Computational studies employing DFT and TD-DFT have provided a fundamental understanding of the properties of the tetrachlorocuprate(II) complex. These methods have proven to be powerful tools in predicting and interpreting experimental observations.

Geometrical Optimization and Potential Energy Surface Investigations

DFT calculations are crucial for determining the stable geometries of molecules. For the [CuCl₄]²⁻ anion, these calculations have explored its potential energy surface, revealing the existence of various stable and metastable structures. The geometry of the [CuCl₄]²⁻ ion is highly dependent on its environment, including the nature of the counterion and the crystal packing forces. researchgate.netuwa.edu.au

Isolated [CuCl₄]²⁻ can adopt several geometries, with the most common being a distorted tetrahedron and a square planar arrangement. researchgate.net DFT calculations help in understanding the subtle energy differences between these forms. For instance, in bis(2-aminopyridinium) tetrachlorocuprate(II), the [CuCl₄]²⁻ ion exhibits a highly flattened tetrahedral geometry. uwa.edu.au The choice of the functional and basis set in DFT calculations is critical for accurately predicting these geometries. ijntr.org For example, the B3LYP functional with a 3-21G basis set has been used for the geometrical optimization of similar copper nanoclusters. ijntr.org

The potential energy surface of the [CuCl₄]²⁻ anion is also influenced by the Jahn-Teller effect, which is common in copper(II) complexes due to their d⁹ electronic configuration. researchgate.net This effect leads to distortions from ideal geometries to achieve a lower energy state. Computational studies can map these distortions and the energy barriers between different configurations. researchgate.net

Electronic Structure and Orbital Analysis

The electronic structure of the tetrachlorocuprate(II) anion has been extensively studied using DFT. These investigations provide a detailed picture of the molecular orbitals and their energies, which are fundamental to understanding the chemical reactivity and spectroscopic properties of the complex.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful concept for predicting chemical reactivity. wikipedia.orgyoutube.comiupac.org In the context of the [CuCl₄]²⁻ complex, the nature and energy of these orbitals are of significant interest.

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com TD-DFT calculations on related copper complexes have shown that the electronic transitions are often from a HOMO, which has significant ligand character, to a LUMO, which is predominantly metal-based, indicating a ligand-to-metal charge transfer (LMCT) excitation. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a key parameter that influences the electronic properties and reactivity of the complex. researchgate.netscispace.com

Table 1: Frontier Molecular Orbital Characteristics of Related Copper Complexes

| Complex System | HOMO Character | LUMO Character | HOMO-LUMO Gap (eV) |

| Generic Cu(II) Complex | Primarily Ligand-based | Primarily Metal-based (Cu 3d) | Varies with ligand |

| Cu(β-diketonato)₂ | Ligand-to-metal charge-transfer | Ligand-to-ligand charge-transfer | ~3.0 - 4.1 |

The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level. ijntr.org For the [CuCl₄]²⁻ complex, the DOS can be calculated using DFT to visualize the contributions of the copper and chlorine atomic orbitals to the molecular orbitals.

Calculations on similar systems, such as organic-inorganic hybrid compounds containing [CuCl₄]²⁻ layers, have shown that the states near the Fermi level are dominated by the Cu 3d and Cl 3p orbitals. researchgate.net The partial DOS (PDOS) can further decompose the total DOS into contributions from individual atoms or orbital types, offering a more detailed understanding of the electronic structure.

Charge transfer is a fundamental process in the [CuCl₄]²⁻ anion and its associated compounds. TD-DFT calculations are particularly useful for studying electronic transitions, including ligand-to-metal charge transfer (LMCT) bands, which are prominent in the electronic spectra of these complexes. nih.gov

The interaction between the [CuCl₄]²⁻ anion and the lithium counterions (Li⁺) can also be investigated computationally. While the primary interaction is ionic, computational models can reveal the extent of any covalent character or charge transfer between the anion and the counterions. In related systems, the nature of the cation has been shown to influence the geometry and electronic properties of the tetrachlorocuprate anion. uwa.edu.au

As a d⁹ system, the [CuCl₄]²⁻ complex possesses an unpaired electron, making it paramagnetic. Spin density calculations using DFT can map the distribution of this unpaired electron throughout the complex. These calculations provide insights into the degree of covalency and delocalization of the unpaired electron from the copper center onto the chloride ligands.

Studies on related copper(II) complexes have shown that the spin density is not entirely localized on the copper ion but is partially delocalized onto the coordinating ligands. nih.gov This delocalization is a measure of the metal-ligand covalency. The extent of this delocalization can be quantified and correlated with experimental parameters such as the g-tensor values obtained from electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Computational Spectroscopic Simulations

Density Functional Theory (DFT) has emerged as a prominent tool for investigating the electronic structure and potential energy surfaces of large molecules, including inorganic complexes like [CuCl4]2-. acs.org However, the accuracy of DFT calculations for such systems is an area of active research. Studies have shown that standard functionals like BP86 and B3LYP, when used with extensive basis sets, can result in a ground-state description that is overly covalent. acs.org This inaccuracy leads to calculated ligand-field and ligand-to-metal charge transfer transitions that are respectively shifted to higher and lower energies compared to experimental data. acs.org

To address these discrepancies, researchers have developed spectroscopically adjusted hybrid DFT functionals. For instance, the B(38HF)P86 functional was specifically optimized to reproduce the experimental copper spin density of the [CuCl4]2- anion. acs.org This tailored functional not only provides a more accurate ground-state description but also significantly improves the prediction of excited-state energies, with a root mean square error in transition energies of approximately 1000 cm-1. acs.org

The reliable prediction of spectroscopic parameters like the g-tensor and hyperfine coupling constants for copper(II) complexes remains a significant challenge for quantum chemistry. researchgate.netresearchgate.net While historically only DFT could be applied to systems of realistic size, recent advancements have made wavefunction-based methods more accessible. researchgate.net Nevertheless, for calculating Cu(II) hyperfine coupling constants, mainstream hybrid functionals such as B3PW91 often provide the best balance of accuracy and computational cost. researchgate.net For g-tensor calculations, double-hybrid density functional theory (DHDFT) has shown considerable promise, with functionals like B2GP-PLYP and PBE0-DH being recommended for their performance with Cu(II) complexes. researchgate.netmdpi.com

The potential energy surface of the [CuCl4]2- anion reveals that in the gas phase, a square planar (D4h) geometry represents a transition state between two distorted tetrahedral (D2d) structures. acs.org The inclusion of Hartree-Fock exchange in hybrid functionals, such as the 38% in the B(38HF)P86 functional, has been shown to improve the calculated Cu-Cl bond lengths and vibrational frequencies. acs.org

Explicit and Implicit Solvent Modeling Effects on Complex Properties

The environment surrounding the [CuCl4]2- complex significantly influences its properties. Computational models account for these solvent effects through either explicit or implicit approaches. arxiv.org

Explicit solvent models involve the inclusion of a specific number of solvent molecules around the solute. arxiv.org This method provides a detailed, atomistic picture of the solute-solvent interactions within the solvation shell. arxiv.org However, it is computationally more demanding than implicit models. arxiv.org Studies using explicit solvent models have shown that interactions, such as hydrogen bonding between the solvent and the complex, can be accurately simulated. doaj.org The interaction energies of intramolecular hydrogen bonds, for instance, have been found to be lower in explicit solvent models compared to implicit ones due to the formation of non-covalent interactions with the solvent molecules. doaj.org

For the [CuCl4]2- anion, the surrounding crystal lattice has been shown to stabilize the square planar (D4h) structure through van der Waals and hydrogen bonding interactions, with an estimated stabilization energy of about 10 kcal mol-1. acs.org This demonstrates the critical role of the environment in determining both the geometric and electronic structure of the copper site. acs.org

Calibration of Density Functional Methods for Copper(II) Complexes

The accuracy of DFT calculations for copper(II) complexes is highly dependent on the choice of the exchange-correlation functional. acs.orgresearchgate.net Standard functionals often fail to accurately describe the electronic properties of these systems. acs.org Therefore, a significant area of research involves the systematic evaluation and calibration of modern DFT methods using well-characterized copper(II) complexes like [CuCl4]2- as benchmarks. acs.org

Studies have revealed that local and generalized gradient approximation (GGA) functionals tend to produce a description of the Cu-Cl bond that is excessively covalent. acs.org This leads to inaccuracies in the calculated spectroscopic properties. acs.org Hybrid functionals, which incorporate a portion of exact Hartree-Fock (HF) exchange, generally offer improved performance. researchgate.net The amount of HF exchange is a critical parameter. For instance, increasing the admixture of exact exchange to 30–40% has been found to be a good strategy for improving the accuracy of g-tensor calculations for transition metal complexes. researchgate.net

A specific example is the development of the B(38HF)P86 functional, which was "spectroscopically adjusted" by optimizing the amount of HF exchange to match the experimentally determined copper spin density in [CuCl4]2-. acs.org This tailored approach not only corrected the ground-state description but also led to a more accurate prediction of excited-state energies. acs.org

Double-hybrid density functionals (DHDFs), which include a second-order Møller-Plesset (MP2) correlation term, represent a further refinement. researchgate.net A wide range of modern DHDFs have been evaluated for their ability to predict the g-tensors of Cu(II) complexes, with functionals like B2GP-PLYP and PBE0-DH showing superior performance. researchgate.netmdpi.com

The choice of basis set is also crucial and must be carefully considered to ensure convergence towards the basis set limit for the property of interest. researchgate.net Optimized basis sets have been specifically proposed for the calculation of Cu(II) hyperfine coupling constants. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution in molecular systems. This approach allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density. nih.gov

Analysis of Electron Density Distribution

QTAIM analysis of the electron density, ρ(r), reveals critical points where the gradient of the electron density is zero. These critical points are classified by their rank and signature. Of particular importance are the bond critical points (BCPs), which are (3, -1) critical points found between two interacting atoms. The value of the electron density at the BCP, ρ(rbcp), provides a measure of the bond strength. researchgate.netnih.gov

In the context of copper complexes, QTAIM can be used to analyze the nature of the metal-ligand bonds and any intramolecular or intermolecular interactions. nih.gov For example, in a binuclear copper(II) complex, QTAIM analysis, in conjunction with other methods, helped to derive the chemical connectivity and provided a semi-quantitative description of the intra- and intermolecular interactions. nih.gov

Studies on other systems, such as charge-transfer complexes, have demonstrated the power of electron density analysis in understanding bonding. For instance, in a dimer of tetracyanoethylene (B109619) radical anions, the topology of the electron density revealed two bond critical points between the central ethylene (B1197577) groups, confirming the existence of a four-center two-electron bond. researchgate.netnih.gov The experimentally determined electron density at these BCPs was found to be 0.185 e Å⁻³. nih.gov

Characterization of Chemical Bonds and Non-Covalent Interactions

QTAIM provides a powerful tool for characterizing the nature of chemical bonds and non-covalent interactions. The properties of the electron density at the bond critical point, such as its value (ρ(rbcp)) and its Laplacian (∇²ρ(rbcp)), can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

In the crystal structure of compounds containing the [CuCl4]2- anion, QTAIM can be used to analyze the interactions between the tetrachlorocuprate anion and the surrounding cations. For example, in bis(2-methylpyridinium) tetrachloridocuprate(II), the 2-methylpyridinium cations interact with the tetrachlorocuprate anion through N—H⋯Cl and C—H⋯Cl hydrogen bonds, forming a layered structure. nih.gov These interactions can be characterized by the presence of bond critical points between the hydrogen and chlorine atoms. Hirshfeld surface analysis, a complementary technique, can also be used to visualize and quantify these intermolecular contacts. nih.goviucr.org

The analysis of electron density distribution offers a more definitive and comprehensive approach to identifying and characterizing interactions like hydrogen bonds compared to purely geometric criteria. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, intuitive picture of chemical bonding within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized natural bond orbitals, which correspond to the familiar concepts of core, lone pair, and bonding orbitals.

NBO analysis can be used to investigate the charge distribution within the [CuCl4]2- complex. The natural population analysis (NPA) derived from the NBO method provides atomic charges that can offer insights into the extent of charge transfer between the copper center and the chloride ligands. niscpr.res.in For instance, in a study of copper(II) complexes with tripodal tetramine (B166960) ligands, NPA was used to calculate the atomic charge distributions on the complexes and the donor atoms of the ligands. niscpr.res.in This analysis revealed that the ligands transfer negative charge to the copper(II) ion upon complex formation. niscpr.res.in

Furthermore, NBO analysis can provide information about the hybridization of the atomic orbitals involved in bonding and the nature of the donor-acceptor interactions between filled and empty orbitals. This can be particularly useful in understanding the electronic structure and reactivity of the [CuCl4]2- anion.

Insights into Bond Strengths and Donor-Acceptor Interactions

The bonding within the [CuCl₄]²⁻ anion is a subject of considerable interest. Natural Bond Orbital (NBO) analysis, a method for studying hybridization and delocalization of electron density, offers profound insights into the donor-acceptor interactions that define the bonds. In the [CuCl₄]²⁻ cluster, there is a notable charge transfer from the chloride ligands to the central copper atom. researchgate.net This charge transfer is a key feature of the donor-acceptor relationship, where the chloride ions act as electron donors and the copper(II) ion as the acceptor.

The strength of the Cu-Cl bond can be inferred from these interactions. NBO analysis on related Cu(II) complexes has shown that the primary delocalization interactions involve the transfer of electron density from the lone pairs of the ligands to the unoccupied orbitals of the copper center. materialsciencejournal.orgisca.me In the case of [CuCl₄]²⁻, this involves the donation from the p-orbitals of the chlorine atoms to the vacant s- and d-orbitals of the copper ion. The magnitude of these interactions, often evaluated through second-order perturbation theory in NBO analysis, correlates with the bond strength.

Quantitative Charge Transfer Analysis

Quantitative analysis of charge transfer provides a clearer picture of the ionic versus covalent character of the bonds within the [CuCl₄]²⁻ anion. DFT and NBO calculations have been employed to quantify the electron transfer between the copper and chlorine atoms. researchgate.net

NBO calculations on the [CuCl₄]²⁻ cluster reveal a significant charge transfer from the chloride ligands to the copper ion. researchgate.net This is consistent with the description of the complex as having highly polar covalent bonds. The charge transfer mitigates the formal +2 charge on the copper and the -1 charge on each chlorine, resulting in a more distributed electron density across the anion.

A study on anion-anion networks involving [CuCl₄]²⁻ used NBO analysis to understand the charge transfer during intermolecular interactions. researchgate.net This work highlights that the charge distribution on the anion can be influenced by its environment, which in the case of dilithium (B8592608);tetrachlorocopper(2-), would include the Li⁺ cations. The electrostatic potential of the [CuCl₄]²⁻ anion is negative, as expected, but the distribution of this potential is not uniform, which has implications for its interaction with the surrounding lithium ions. researchgate.net

| Interaction Type | Donor NBO | Acceptor NBO | Second-Order Perturbation Energy (E(2)) |

| Intramolecular Charge Transfer in [CuCl₄]²⁻ | Cl (lone pair) | Cu (vacant s/d orbitals) | Qualitatively significant, specific values depend on computational level |

| Anion-Anion Interaction | Cl (lone pair) of one [CuCl₄]²⁻ | Cu (σ* orbital) of another [CuCl₄]²⁻ | Dependent on intermolecular distance and orientation researchgate.net |

This table provides a generalized summary of donor-acceptor interactions. Precise energy values from a dedicated study on Li₂[CuCl₄] are not available.

Non-Covalent Interaction (NCI) Index and Related Visualizations (e.g., 2D-LOL, 3D-ELF)

The Non-Covalent Interaction (NCI) index is a powerful tool for visualizing and understanding weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its derivatives. wisc.edunih.gov For a compound like dilithium;tetrachlorocopper(2-), NCI analysis would be particularly insightful for visualizing the interactions between the Li⁺ cations and the [CuCl₄]²⁻ anionic complex.

While a specific NCI analysis for Li₂[CuCl₄] is not present in the searched literature, the principles of the method can be described. The NCI index identifies regions of low electron density with a low reduced density gradient. These regions are then colored to distinguish between attractive and repulsive interactions. In Li₂[CuCl₄], one would expect to see NCI surfaces indicating the ionic bonding between the lithium cations and the chlorine atoms of the tetrachlorocuprate anion. These would appear as broad, attractive interaction regions.

Other visualization techniques like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide information about the localization of electrons. In the [CuCl₄]²⁻ anion, these methods would show high localization of electrons around the chlorine atoms, characteristic of their lone pairs, and delocalization in the region of the Cu-Cl bonds, indicating covalent character.

Wave Function Theory Approaches for Electronic Structure

Wave function theory (WFT) methods are a class of high-accuracy computational techniques for solving the electronic Schrödinger equation. These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a detailed description of the electronic structure of molecules. mit.edumit.edu

For the [CuCl₄]²⁻ anion, ab initio WFT calculations can be used to accurately determine its geometry and electronic properties. Studies on related copper complexes have utilized such methods to refine the understanding of the electronic ground state and excited states. researchgate.net A study on the hydration of [CuCl₄]²⁻ employed ab initio calculations to investigate the stability of different conformers. researchgate.net

The electronic structure of open-shell species like the copper(II) center in [CuCl₄]²⁻ can be particularly challenging for DFT methods, and WFT approaches can provide a more reliable description of the spin density distribution. While computationally expensive, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for chemical accuracy. mit.edu The application of such methods to Li₂[CuCl₄] would provide a highly accurate picture of its electronic structure, serving as a benchmark for less computationally intensive methods like DFT.

Reaction Mechanisms and Chemical Reactivity of Tetrachlorocuprate Ii Systems

Ligand Substitution Pathways and Kinetics

Ligand substitution reactions in copper(II) complexes are typically rapid, with rate constants spanning from 10⁶ to 10⁹ M⁻¹s⁻¹. nih.gov This high lability often makes it challenging to elucidate the precise mechanisms of these reactions. nih.gov

The formation and dissociation of the tetrachlorocuprate(II) ion are dynamic processes. In aqueous solutions, the dissolution of copper(II) chloride leads to the formation of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which imparts a characteristic blue color to the solution. patsnap.com Upon the addition of a chloride source, such as concentrated hydrochloric acid, a ligand exchange reaction occurs where water molecules are replaced by chloride ions to form the tetrachlorocuprate(II) ion. libretexts.orglibretexts.org

Studies using transient absorption spectroscopy have provided detailed insights into the recombination of the trichlorocuprate(II) anion, [CuCl₃]⁻, with a chloride ion to form [CuCl₄]²⁻. nih.govspbu.ru This reaction can be initiated by photoexcitation, leading to the dissociation of the tetrachlorocuprate(II) ion. nih.gov The subsequent recombination has been studied in different solvents, revealing the influence of the medium on the reaction pathway. nih.govspbu.ru

In dichloromethane, the recombination follows a simple one-step addition. nih.gov However, in a coordinating solvent like acetonitrile, the [CuCl₃]⁻ intermediate reacts with the solvent to form a [CuCl₃(CH₃CN)]⁻ complex in an extremely rapid process (less than 20 picoseconds). nih.gov The subsequent recombination with a chloride ion proceeds via an associative interchange mechanism, involving a five-coordinate intermediate, [CuCl₄(CH₃CN)]²⁻. nih.gov In both scenarios, the recombination is controlled by the potential energy surface of the reaction. nih.gov

Key research findings on the recombination of [CuCl₃]⁻ and Cl⁻:

| Solvent | Recombination Mechanism | Bimolecular Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Dichloromethane | One-step addition | (5.3 ± 0.4) × 10⁸ |

This table presents the bimolecular rate constants for the recombination of the trichlorocuprate(II) anion with a chloride ion in two different solvents, as determined by transient absorption spectroscopy. The data highlights the significant influence of the solvent on the reaction mechanism and kinetics. nih.gov

The coordination number of copper(II) is flexible and can be influenced by factors such as ligand size and the nature of the donor atoms. While the tetrachlorocuprate(II) ion has a coordination number of four, the hexaaquacopper(II) ion has a coordination number of six. libretexts.org The larger size of the chloride ion compared to the water molecule is a key reason why only four chloride ions can coordinate to the central copper ion. libretexts.org

The electronic properties of the ligands also play a crucial role. The strength of the ligand-metal bond is not solely determined by the spectrochemical series. stackexchange.com For instance, while water may be considered a stronger field ligand, the formation of tetrachlorocuprate(II) in the presence of high chloride concentrations demonstrates that other factors, such as electrostatic interactions between the positively charged metal center and anionic ligands, are significant. stackexchange.com

Research on various copper(II) complexes has shown that steric hindrance from bulky substituents on the ligands can be used to control the coordination number and prevent the formation of higher-coordinate species. acs.org This principle is utilized in the design of synthetic copper complexes with specific reactivity.

The formation of tetrachlorocuprate(II) from hexaaquacopper(II) ions in the presence of chloride ions is a reversible process. libretexts.orglibretexts.org This equilibrium is readily observed by the color change of the solution. The blue color of the [Cu(H₂O)₆]²⁺ complex transitions to a green or yellow-green color, which is a mixture of the aqua complex and the [CuCl₄]²⁻ ion. libretexts.orglibretexts.orgrsc.org The color of the tetrachlorocuprate(II) ion itself is often described as olive-green or yellow. libretexts.orgchemguide.co.uk

The position of this equilibrium is dependent on the concentration of the chloride ions. libretexts.org According to Le Chatelier's principle, a high concentration of chloride ions, as found in concentrated hydrochloric acid, pushes the equilibrium towards the formation of the tetrachlorocuprate(II) complex. libretexts.org Conversely, adding water to the solution will shift the equilibrium back towards the hexaaquacopper(II) ion, resulting in the return of the blue color. libretexts.orglibretexts.org This reversibility is a key feature of copper(II) chloro complexes in solution. rsc.org

Electron Transfer Mechanisms in Copper(II)/Copper(I) Systems

The redox chemistry of copper, involving the interconversion between Cu(II) and Cu(I) states, is fundamental to many of its biological and catalytic functions. The coordination environment significantly influences the thermodynamics and kinetics of these electron transfer processes. researchgate.net

The Cu(II)/Cu(I) redox couple is characterized by a significant structural reorganization upon electron transfer. Cu(II), a d⁹ ion, typically favors tetragonal or trigonal bipyramidal geometries due to the Jahn-Teller effect. In contrast, Cu(I), a d¹⁰ ion, has no ligand field stabilization and prefers tetrahedral or trigonal planar coordination. researchgate.net This geometric change can create a substantial barrier to electron transfer, often leading to slow self-exchange kinetics. researchgate.net

Studies have shown that in certain systems, the electron transfer process is "gated," meaning the rate is controlled by the rate of the necessary conformational changes in the coordination sphere. researchgate.net The mechanisms of electron transfer in copper(II)/copper(I) systems can be complex and may involve inner-sphere or outer-sphere pathways, depending on the specific ligands and reaction conditions.

Thermodynamics of Chloro Complex Formation in Diverse Media, including Ionic Liquids

Ionic liquids (ILs) have emerged as interesting media for studying the thermodynamics of complex formation due to their unique properties, such as low volatility, wide liquid range, and tunable solvent properties. researchgate.net The formation of copper-chloro complexes in ionic liquids can be influenced by the nature of the cation and anion of the ionic liquid.

Research on the thermodynamics of ionic liquids themselves has provided a foundation for understanding their interactions with dissolved species. iupac.org The heat of formation of ionic liquids can vary significantly, with some energetic ionic liquids having positive heats of formation, indicating their high energy state. rsc.org

In the context of copper-chloro complexes, studies in concentrated solutions, including those with ionic liquid-like characteristics, have shown that the concentration of chloride ions and the presence of other additives can affect the distribution of copper-chloro species and the stability of the Cu(II) complexes. mdpi.com For example, the addition of certain additives can increase the availability of chloride ligands, leading to a more stable Cu(II)-rich solution and enhanced reversibility of the Cu(II)/Cu(I) redox couple. mdpi.com The formation of aqueous two-phase systems with ionic liquids can also be influenced by the salting-out ability of different ions, which is related to their hydration Gibbs free energy. mdpi.com

Catalytic Applications in Organic Synthesis Utilizing Li2cucl4

Li2CuCl4 as a Catalyst in Cross-Coupling Reactions

Lithium tetrachlorocuprate(II) is a highly effective catalyst for cross-coupling reactions, which are fundamental processes for the construction of complex organic molecules. These reactions involve the joining of two different organic fragments with the aid of a metal catalyst. Li2CuCl4 has proven to be particularly adept at facilitating the coupling of organomagnesium compounds (Grignard reagents) with various organic halides.

The cross-coupling of Grignard reagents with organic halides is a powerful method for forming new carbon-carbon bonds. Li2CuCl4 has been demonstrated to be a superior catalyst in this context, effectively coupling a range of Grignard reagents with both alkyl and aryl halides. wikipedia.org The presence of Li2CuCl4 facilitates reactions that might otherwise be sluggish or result in undesired side products.

Research has shown that even catalytic amounts of Li2CuCl4 can lead to high yields in these coupling reactions. For instance, the reaction of phenylmagnesium bromide with various organic halides in the presence of Li2CuCl4 proceeds efficiently. nih.gov The catalyst has been shown to be effective for both homo-coupling and cross-coupling of Grignard reagents. nih.gov In oxidative coupling reactions, Li2CuCl4 has been used at concentrations as low as 0.1 mol% while still achieving good yields. nih.gov

The table below summarizes representative examples of Li2CuCl4-catalyzed cross-coupling reactions between Grignard reagents and organic halides, showcasing the versatility of the catalyst with different substrates.

| Grignard Reagent | Organic Halide | Catalyst Loading (mol%) | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Phenyl bromide | 5 | Biphenyl | 97 | nih.gov |

| Phenylmagnesium bromide | Phenyl bromide | 1 | Biphenyl | 97 | nih.gov |

| Phenylmagnesium bromide | Phenyl bromide | 0.1 | Biphenyl | 83 | nih.gov |

| 2-(1,3-butadienyl)magnesium chloride | n-Butyl bromide | - | 2-n-Butyl-1,3-butadiene | 85 | wikipedia.org |

| 2-(1,3-butadienyl)magnesium chloride | Benzyl bromide | - | 2-Benzyl-1,3-butadiene | 78 | wikipedia.org |

| 2-(1,3-butadienyl)magnesium chloride | Phenyl bromide | - | 2-Phenyl-1,3-butadiene | 65 | wikipedia.org |

A proposed mechanism for the catalytic cycle involves the formation of an organocopper species through transmetalation of the Grignard reagent with the copper catalyst. This organocopper intermediate then undergoes oxidative addition with the organic halide, followed by reductive elimination to yield the cross-coupled product and regenerate the active copper catalyst. youtube.com

Beyond its general efficacy in cross-coupling, Li2CuCl4 also exhibits significant control over the stereochemistry and regiochemistry of certain organic transformations. This selectivity is crucial for the synthesis of complex molecules with specific three-dimensional arrangements and for targeting specific reactive sites in multifunctional molecules.

Regioselectivity: An important example of the regioselectivity of Li2CuCl4 is in the ring-opening of epoxides. The reaction of epoxides with Li2CuCl4 leads to the formation of chlorohydrins. The tetrachlorocuprate reagent facilitates the regioselective formation of a C-Cl bond at the less substituted carbon atom of the epoxide. nih.gov This high regioselectivity makes it a valuable tool for the synthesis of vicinal halohydrins, which are important intermediates in the synthesis of natural products and pharmaceuticals. nih.gov

Stereoselectivity: Copper-catalyzed cross-coupling reactions of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents have been shown to proceed via an SN2 mechanism with inversion of configuration at the electrophilic carbon. This stereocontrol allows for the formation of C-C bonds from chiral secondary alcohols with high enantioselectivity. ias.ac.in While this study used CuI/TMEDA/LiOMe, the principle of stereochemical inversion in copper-catalyzed alkyl-alkyl couplings is a key aspect of their synthetic utility. The use of chiral ligands in conjunction with copper catalysts can further enhance enantioselectivity in various transformations.

The table below provides examples of the stereo- and regioselective transformations catalyzed by copper complexes, including those involving Li2CuCl4.

| Substrate | Reagent | Catalyst System | Product | Selectivity | Reference |

| Styrene Oxide | Li2CuCl4 | Li2CuCl4 | 2-Chloro-1-phenylethan-1-ol | Regioselective attack at the less substituted carbon | nih.gov |

| Chiral secondary alkyl tosylate | Secondary alkyl Grignard reagent | CuI/TMEDA/LiOMe | Alkylated product | Inversion of configuration (SN2) | ias.ac.in |

Lewis Acid Catalysis by Tetrachlorocuprate(II) Complexes

In addition to its role in redox-based cross-coupling cycles, the tetrachlorocuprate(II) complex can also function as a Lewis acid catalyst. wikipedia.org A Lewis acid is an electron-pair acceptor and can activate electrophiles by coordinating to a Lewis basic site, such as a carbonyl oxygen or a halogen atom. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org

The general mechanism of Lewis acid catalysis involves the formation of a complex between the Lewis acid catalyst and the substrate. This activation of the substrate is then followed by the key bond-forming step with a nucleophile. Finally, the catalyst is regenerated by dissociation from the product. This catalytic mode is distinct from the oxidative addition/reductive elimination cycle of cross-coupling reactions and expands the synthetic utility of dilithium (B8592608) tetrachlorocopper(II).

Advanced Material Science Applications of Tetrachlorocuprate Ii Complexes

Optoelectronic and Photovoltaic Material Development

The unique properties of tetrachlorocuprate(II) complexes are being harnessed for applications in optoelectronics, especially in the burgeoning field of perovskite-based devices.

Hybrid organic-inorganic perovskites (HOIPs) have garnered significant attention for their exceptional semiconducting and light-absorbing properties. nih.gov These materials typically follow the general formula ABX₃, where 'A' is an organic cation, 'B' is a metal cation, and 'X' is a halide anion. nih.govniscpr.res.in While lead (Pb) and tin (Sn) have been common choices for the 'B' site, research into alternatives has highlighted the potential of copper-based systems.

Layered, or 2D, HOIPs incorporating the tetrachlorocuprate(II) anion represent a promising class of materials. nih.gov In these structures, layers of corner-sharing [CuCl₄]²⁻ octahedra or distorted tetrahedra form an inorganic framework, separated by bilayers of organic cations. nih.gov This layered architecture offers greater structural flexibility and stability compared to their 3D counterparts. nih.gov The ability to select different organic cations provides a platform for tuning the material's properties for specific functionalities. nih.gov

The efficiency of a photovoltaic device is intrinsically linked to its charge transport capabilities. In materials utilizing the [CuCl₄]²⁻ complex, charge transport is a subject of detailed investigation. The movement of charge carriers in such polycrystalline thin films can often be described by models like multiple trapping and release (MTR), where charge carriers are temporarily caught in trap states, often located at grain boundaries, before being released to continue their path. rsc.orgscispace.com

The charge transport mechanism can be influenced by engineering the growth conditions of the thin films. rsc.org In some systems, a variable range hopping (VRH) model provides a better description, where charge carriers hop between localized states. aps.org The efficiency of charge separation at the heterojunction between different material layers is critical. mdpi.com For instance, in type II heterostructures, a Z-scheme mechanism, where electrons from one semiconductor recombine with holes from another at the interface, can facilitate efficient charge separation and transport, which is crucial for maximizing power conversion efficiency. mdpi.com The inherent properties of HOIPs, such as high charge carrier mobility and long diffusion lengths, make them promising candidates for efficient semiconductor applications. rsc.org

Semiconductor Properties and Electrical Conductivity Investigations

Materials based on the tetrachlorocuprate(II) anion exhibit interesting semiconductor properties. While elemental copper is known for its high electrical conductivity, the conductivity of [CuCl₄]²⁻ complexes is dependent on their specific structure and composition. americanelements.com These compounds are explored for their potential use in creating advanced electronic materials, including conductive polymers and nanocomposites. chemimpex.com